Ethyl 2-amino-4-sulfamoylbenzoate
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Overview
Description
Ethyl 2-amino-4-sulfamoylbenzoate is a chemical compound with the molecular formula C₁₀H₁₂N₂O₄S It is a derivative of benzoic acid and contains an amino group, a sulfamoyl group, and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-amino-4-hydroxybenzoic acid as the starting material.
Reaction Steps:
Sulfamoylation: The hydroxyl group of 2-amino-4-hydroxybenzoic acid is converted to a sulfamoyl group using sulfamoyl chloride in the presence of a base.
Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester derivative.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Sulfonamides and other substituted derivatives.
Scientific Research Applications
Ethyl 2-amino-4-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of sulfamoyl groups on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-amino-4-sulfamoylbenzoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The sulfamoyl group can interact with enzymes and receptors in biological systems.
Pathways Involved: The compound may affect metabolic pathways and signaling processes in cells.
Comparison with Similar Compounds
Ethyl 2-amino-4-hydroxybenzoate: Similar structure but lacks the sulfamoyl group.
Ethyl 2-amino-4-sulfanylbenzoate: Similar structure but contains a sulfanyl group instead of a sulfamoyl group.
Uniqueness: Ethyl 2-amino-4-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts different chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-amino-4-sulfamoylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-2-15-9(12)7-4-3-6(5-8(7)10)16(11,13)14/h3-5H,2,10H2,1H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFCDBZPBIWSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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